molecular formula C6H10ClNO3S B13181463 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13181463
M. Wt: 211.67 g/mol
InChI Key: ZNBXMGQFXPTVTJ-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound that features a pyrrolidine ring, a sulfonyl chloride group, and an ethane linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrrolidin-2-one with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include lactams.

    Reduction: Products include amines.

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates the formation of stable sulfonamide or sulfonate linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its combination of a pyrrolidine ring and a sulfonyl chloride group, which provides a versatile platform for chemical modifications and applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C6H10ClNO3S

Molecular Weight

211.67 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H10ClNO3S/c7-12(10,11)5-4-8-3-1-2-6(8)9/h1-5H2

InChI Key

ZNBXMGQFXPTVTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCS(=O)(=O)Cl

Origin of Product

United States

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